molecular formula C13H11N3O5S2 B1261077 (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione

(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione

Cat. No. B1261077
M. Wt: 353.4 g/mol
InChI Key: VRFJINVAZRAFHH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glionitrin A is a pyrazinoindole with a disulfide bridge spanning a dioxo-substituted pyrazine ring. It is an antibiotic isolated from the microbial strains Sphingomonas and Aspergillus fumigatus, and exhibits cytotoxic activity against four human cancer cell lines: HCT-116, A549, AGS, and DU145. It has a role as an antimicrobial agent, an antineoplastic agent and an Aspergillus metabolite. It is an organic disulfide, a pyrazinoindole, a C-nitro compound and an organic heterotetracyclic compound.

Scientific Research Applications

Synthesis and Reactions in Chemistry

  • Indole Derivatives Synthesis : Indole derivatives, such as those related to (3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione, are synthesized through cyclization processes involving different chemicals like ethyl malonate, resulting in compounds with potential biological applications (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).

  • Geranylgeranyltransferase I Inhibition : Some analogs, resembling the structure of the compound , have been synthesized and tested as inhibitors of prenyltransferases, specifically geranylgeranyltransferase type I, an enzyme relevant in various biological pathways (Vigushin, Brooke, Willows, Coombes, & Moody, 2003).

Potential Biological and Pharmacological Applications

  • Antiviral Activity : Some derivatives of indole-1,4-diones, including compounds structurally related to the one , have been synthesized and evaluated for antiviral activities, showing weak activity against specific viruses, indicating potential in antiviral research (Terzioğlu et al., 2005).

  • Anticancer Properties : Research on indole derivatives like 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones has demonstrated significant cytotoxicity against various tumor cells, suggesting potential applications in developing anticancer drugs (Shchekotikhin et al., 2005).

  • Antimicrobial and Fungicidal Activity : Indole-2,3-dione derivatives have been explored for their antimicrobial and fungicidal properties, providing insights into developing new eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).

Synthesis Methods and Chemical Properties

  • Efficient Synthesis Techniques : Advanced synthesis techniques, such as Ugi reaction followed by microwave-assisted cyclization, have been developed to construct drug-like indole-1,4-diones efficiently (Tsirulnikov et al., 2009).

  • Autoxidation Studies : The synthesis and autoxidation of new tetracyclic indolizino[1,2-b]indole-1-ones have been studied, providing valuable insights into the chemical behavior of these compounds (Bhattacharya et al., 2001).

  • Chemical Reactions and Transformations : Understanding the chemical reactions and transformations of related indole derivatives, such as the formation of pyranoindolequinone derivatives, is crucial in synthesizing and manipulating these compounds for various applications (Kobayashi et al., 2004).

properties

Molecular Formula

C13H11N3O5S2

Molecular Weight

353.4 g/mol

IUPAC Name

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

InChI

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1

InChI Key

VRFJINVAZRAFHH-STQMWFEESA-N

Isomeric SMILES

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

synonyms

glionitrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
Reactant of Route 2
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
Reactant of Route 3
Reactant of Route 3
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
Reactant of Route 4
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
Reactant of Route 5
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione
Reactant of Route 6
(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione

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